molecular formula C12H17IN2O2 B8347443 Ethyl N-(2-amino-5-iodo-3-methylbenzyl)glycinate

Ethyl N-(2-amino-5-iodo-3-methylbenzyl)glycinate

Cat. No. B8347443
M. Wt: 348.18 g/mol
InChI Key: HGJLURDKAMFMGY-UHFFFAOYSA-N
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Patent
US04783467

Procedure details

A mixture of freshly prepared ethyl glycinate (2.58 g), 2-amino-5-iodo-3-methylbenzaldehyde (4.03 g) and 3Å molecular sieves (2 g "Fluka A.G." [Trade Mark] article No. 69828) was heated with stirring under reflux in chloroform (50 cm3) for 4 hours. The cooled solution was filtered, evaporated in vacuo, and the residue taken into ethanol (30 cm3) and treated with sodium cyanoborohydride (1.43 g). After stirring for 72 hours ethanol was removed in vacuo and the residue was partitioned between chloroform (50 cm3) and aqueous ammonia (50 cm3, S.G. 0.88). The aqueous phase was further extracted with chloroform (2×100 cm3) and the combined organic extracts were dried (MgSO4) and evaporated to give the title compound as a crude oil, (2.5 g).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[C:16]([CH3:17])=[CH:15][C:14]([I:18])=[CH:13][C:10]=1[CH:11]=O>C(Cl)(Cl)Cl>[NH2:8][C:9]1[C:16]([CH3:17])=[CH:15][C:14]([I:18])=[CH:13][C:10]=1[CH2:11][NH:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
NCC(=O)OCC
Name
Quantity
4.03 g
Type
reactant
Smiles
NC1=C(C=O)C=C(C=C1C)I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
69828) was heated
FILTRATION
Type
FILTRATION
Details
The cooled solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
treated with sodium cyanoborohydride (1.43 g)
STIRRING
Type
STIRRING
Details
After stirring for 72 hours ethanol
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between chloroform (50 cm3) and aqueous ammonia (50 cm3, S.G. 0.88)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with chloroform (2×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CNCC(=O)OCC)C=C(C=C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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